7-O-Methylbiochanin A

Description

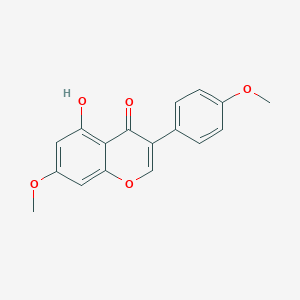

isolated from Myristica malabarica; structure in first source

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-12(21-2)7-14(18)16(15)17(13)19/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNLRFRBAWCJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187684 | |

| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34086-51-6 | |

| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034086516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,4'-DIMETHOXY-5-HYDROXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O617EDC7HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-O-Methylbiochanin A (5-Hydroxy-7,4'-dimethoxyisoflavone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Methylbiochanin A, systematically known as 5-hydroxy-7,4'-dimethoxyisoflavone, is a naturally occurring isoflavone (B191592), a class of phytoestrogens. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis and analysis are presented, along with an exploration of its engagement with cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical Structure and Identification

This compound is derived from the methylation of the 7-hydroxyl group of Biochanin A. Its chemical identity is confirmed by various spectroscopic and analytical methods.

Chemical Structure:

Synonyms: 5-Hydroxy-7,4'-dimethoxyisoflavone, 4',7-Di-O-methylgenistein, Biochanin A 7-methyl ether.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 34086-51-6 |

| Molecular Formula | C₁₇H₁₄O₅[1] |

| Molecular Weight | 298.29 g/mol [1] |

| IUPAC Name | 5-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one[1] |

| SMILES | COc1ccc(cc1)-c2coc3cc(cc(c3c2=O)O)OC[1] |

| InChI | InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-12(21-2)7-14(18)16(15)17(13)19/h3-9,18H,1-2H3[1] |

| InChIKey | DQNLRFRBAWCJHQ-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below. These properties are crucial for its handling, formulation, and interpretation of biological activity.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Physical State | Solid | [2] |

| Melting Point | 182-184 °C | [2] |

| UV-Vis (λmax) | 261, 287 nm | [3] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | - |

Table 3: Spectroscopic Data

| Technique | Key Data Points |

| ¹H NMR (CDCl₃) | δ 7.90-7.50 (m, aromatic protons), 6.83 (s, 1H, H-3), 3.97 (s, 3H, -OCH₃), 3.92 (s, 3H, -OCH₃)[4] |

| ¹³C NMR (CDCl₃) | δ 177.1 (C=O), 163.6, 154.5, 131.8, 131.3, 129.1, 126.2, 125.1, 119.8, 107.4 (aromatic carbons), 62.1, 61.5 (-OCH₃)[4] |

| IR (KBr, cm⁻¹) | 3402 (-OH), 1674 (C=O conjugated), 1589, 1512 (aromatic C=C), 1265 (C-O)[3] |

| Mass Spectrometry | [M+H]⁺ at m/z 299.0968[5] |

Experimental Protocols

Synthesis of 5-Hydroxy-7,4'-dimethoxyisoflavone

The following is a representative synthetic protocol adapted from established methods for flavone (B191248) and isoflavone synthesis.[3][6]

Objective: To synthesize 5-hydroxy-7,4'-dimethoxyisoflavone from commercially available starting materials.

Materials:

-

2,4-dihydroxy-6-methoxyacetophenone

-

4-methoxybenzoyl chloride

-

Potassium hydroxide

-

Hydrochloric acid

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Iodine

Procedure:

-

Esterification: To a solution of 2,4-dihydroxy-6-methoxyacetophenone in pyridine, slowly add 4-methoxybenzoyl chloride at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Pour the mixture into ice-cold dilute hydrochloric acid to precipitate the ester. Filter, wash with water, and dry the crude product.

-

Baker-Venkataraman Rearrangement: Dissolve the crude ester in pyridine and add powdered potassium hydroxide. Heat the mixture at 60 °C for 3 hours with stirring. Acidify the cooled reaction mixture with dilute hydrochloric acid to precipitate the diketone. Filter, wash with water, and dry.

-

Cyclization: Reflux the diketone with a catalytic amount of iodine in dimethyl sulfoxide (DMSO) for 2 hours. Pour the reaction mixture into a solution of sodium thiosulfate (B1220275) to quench the excess iodine. The precipitated solid is 5-hydroxy-7,4'-dimethoxyisoflavone.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 5-hydroxy-7,4'-dimethoxyisoflavone.

-

Characterization: Confirm the structure and purity of the synthesized compound using melting point determination, TLC, and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantify the purity of synthesized or isolated 5-hydroxy-7,4'-dimethoxyisoflavone.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 261 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of accurately weighed 5-hydroxy-7,4'-dimethoxyisoflavone in methanol (B129727). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the sample in methanol and filter through a 0.45 µm syringe filter before injection.

Biological Activity and Signaling Pathways

This compound has been investigated for various biological activities, primarily as an antagonist of the Protease-Activated Receptor 4 (PAR4), which is involved in platelet aggregation and thrombosis.[7]

PAR4 Antagonism and Antiplatelet Activity

Studies have shown that 5-hydroxy-7,4'-dimethoxyisoflavone can inhibit PAR4-mediated human platelet aggregation, GPIIb/IIIa activation, and P-selectin secretion.[7] This suggests its potential as an antithrombotic agent with a potentially lower bleeding risk compared to some existing antiplatelet drugs.[7]

Modulation of Downstream Signaling Pathways

The antagonistic effect on PAR4 leads to the inhibition of several downstream signaling pathways, including:

-

Ca²⁺/protein kinase C (PKC) pathway[7]

-

Akt signaling pathway[7]

-

Mitogen-activated protein kinases (MAPK) ERK and p38 pathways[7]

Below is a diagram illustrating the inhibitory effect of this compound on the PAR4 signaling cascade in platelets.

Caption: Inhibition of PAR4 signaling by this compound.

Conclusion

This compound (5-hydroxy-7,4'-dimethoxyisoflavone) is an isoflavone with significant potential for therapeutic applications, particularly in the context of thrombotic diseases due to its PAR4 antagonistic activity. This guide provides essential chemical, physical, and biological data, along with procedural outlines to facilitate further research and development. The detailed information on its structure, properties, synthesis, and mechanism of action serves as a valuable starting point for scientists and researchers aiming to explore the full therapeutic potential of this promising natural product derivative. Further in-vivo studies are warranted to fully elucidate its efficacy and safety profile.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. massbank.eu [massbank.eu]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Natural Plant Sources of Biochanin A

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the natural plant sources of Biochanin A, a biologically active isoflavone (B191592) of significant interest to the scientific community. This document outlines the quantitative distribution of Biochanin A across various plant species, details the experimental protocols for its extraction and analysis, and elucidates the key signaling pathways it modulates.

Principal Natural Plant Sources of Biochanin A

Biochanin A is predominantly found in leguminous plants. The most significant and well-documented sources include red clover (Trifolium pratense), chickpea (Cicer arietinum), alfalfa (Medicago sativa), soy (Glycine max), and peanuts (Arachis hypogaea)[1][2][3]. Among these, red clover is often cited as one of the richest sources of this O-methylated isoflavone[4][5]. The concentration of Biochanin A can vary considerably depending on the plant species, cultivar, specific plant part, and germination conditions[1][6][7].

Quantitative Analysis of Biochanin A in Plant Sources

The following tables summarize the quantitative data for Biochanin A content in various plant sources, compiled from multiple research studies. These values highlight the variability and richness of Biochanin A in different plant materials.

Table 1: Concentration of Biochanin A in Red Clover (Trifolium pratense)

| Cultivar/Ecotype | Plant Part | Biochanin A Concentration (mg/g Dry Matter) | Reference |

| 'Radviliai' | Whole Above Ground Part | 8.09 (Total Isoflavones) | [1] |

| 'Vyliai' | Whole Above Ground Part | 7.29 (Total Isoflavones) | [1] |

| No. 2739 | Whole Above Ground Part | 7.15 (Total Isoflavones) | [1] |

| Various Cultivars | Leaves | 4.57 - 6.86 | [1] |

| Various Cultivars | Stems | Not specified, lower than leaves and flowers | [1] |

| Various Cultivars | Flowers | 0.57 - 1.16 | [1] |

| Slovakian 4n genotype m82 | Leaves | 5.49 | [7] |

| Various Genotypes | Leaves | 0.59 - 5.94 | [7] |

| Various Genotypes | Flowers | 0.17 - 1.52 | [7] |

| Various Genotypes | Stems | 0.08 - 0.56 | [7] |

Table 2: Concentration of Biochanin A in Chickpea (Cicer arietinum)

| Variety/Condition | Plant Part | Biochanin A Concentration | Reference |

| Untreated Seeds | Seed | 0.18 ± 0.02 mg/10 g | [6] |

| Germinated (Day 10) | Sprout | 2.10 ± 0.08 mg/g | [6] |

| 3% Ethanol-Treated (Day 10) | Sprout | 2.21 ± 0.04 mg/g | [6] |

| Light-Treated (Day 8) | Sprout | 2.34 ± 0.04 mg/g | [6] |

| Blanoro Cultivar (Control) | Sprout | High content | |

| Patron Cultivar (Control) | Sprout | Lower than Blanoro | |

| San Antonio Cultivar (Control) | Sprout | Lower than Patron | |

| Flour | Flour | 9 µg/g (as hydrolyzable derivatives) | [8] |

| Protein Concentrate | Concentrate | 31 µg/g (as aglycone) | [8] |

Table 3: Concentration of Biochanin A in Other Legumes

| Plant Source | Plant Part/Condition | Biochanin A Concentration | Reference |

| Peanut (Arachis hypogaea) | Runner peanuts, kernels with skin | 0.06 mg/100 g Fresh Weight | [9] |

| Soy (Glycine max) | Not specified | Present, but generally lower than red clover and chickpea | [2][3] |

| Alfalfa (Medicago sativa) | Not specified | Present, but generally lower than red clover and chickpea | [2][3] |

Experimental Protocols

Extraction of Biochanin A from Plant Material

A widely used method for the extraction of isoflavones, including Biochanin A, from plant material is Ultrasound-Assisted Extraction (UAE) followed by High-Performance Liquid Chromatography (HPLC) analysis[10].

Protocol: Ultrasound-Assisted Extraction of Biochanin A from Red Clover [10]

-

Sample Preparation: Dry the plant material (e.g., red clover leaves) and grind it into a fine powder. Sieve the powder to a specific particle size (e.g., 40 mesh).

-

Extraction Solvent: Prepare an 86% ethanol (B145695) solution in water.

-

Extraction Procedure:

-

Weigh a precise amount of the powdered plant material.

-

Add the extraction solvent at a solid-to-liquid ratio of 1:29 (g/mL).

-

Place the mixture in an ultrasonic bath.

-

Sonicate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 40°C).

-

Follow with a water bath incubation for a defined period (e.g., 2 hours).

-

-

Sample Clarification: After extraction, centrifuge the mixture to pellet the solid plant material.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

Quantification of Biochanin A by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of isoflavones in complex matrices like plant extracts[8][11].

Protocol: LC-MS/MS Analysis of Biochanin A in Chickpea [11]

-

Sample Preparation (Acid Hydrolysis):

-

To 2 g of milled chickpea sample, add 20 mL of 80% methanol, 20 mL of 3.4 N HCl, and 500 µL of 1% butylated hydroxytoluene (BHT) in methanol.

-

Heat the mixture at 75°C for 150 minutes.

-

After cooling, take 10 mL of the hydrolysate and add 1.2 mL of 10 M NaOH.

-

Centrifuge the mixture at 9000 x g for 5 minutes.

-

Collect the supernatant, dry it under nitrogen, and reconstitute in 1 mL of 80% methanol.

-

Filter the reconstituted sample through a 0.45 µm membrane filter.

-

-

Chromatographic Conditions:

-

LC System: A triple quadrupole LC-MS/MS system.

-

Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB C18).

-

Mobile Phase: A gradient elution using two solvents, typically water with an acid modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

-

Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

-

Column Temperature: Maintain at a constant temperature, for instance, 35°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI), usually in positive or negative mode depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Biochanin A are monitored.

-

-

Quantification: Create a calibration curve using certified standards of Biochanin A. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways Modulated by Biochanin A

Biochanin A exerts its biological effects by modulating several key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis.

Inhibition of MAPK/Erk1/2 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (Erk1/2) cascade, is crucial for cell proliferation and survival. Biochanin A has been shown to inhibit the phosphorylation of Erk1/2, thereby downregulating this pro-growth signaling pathway. This inhibition is a key mechanism behind its anti-cancer properties[1][12].

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. In pathological conditions, its over-activation can contribute to chronic inflammation and cancer. Biochanin A has demonstrated the ability to inhibit the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators[1][5][6].

Conclusion

Biochanin A is a readily available isoflavone found in a variety of common leguminous plants. This guide provides a consolidated resource for researchers and drug development professionals, offering quantitative data on its natural sources, detailed experimental protocols for its analysis, and an overview of its mechanisms of action through key signaling pathways. The information presented herein is intended to facilitate further research and development of Biochanin A for its potential therapeutic applications.

References

- 1. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biochanin A Regulates Key Steps of Inflammation Resolution in a Model of Antigen-Induced Arthritis via GPR30/PKA-Dependent Mechanism [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biochanin A attenuates myocardial ischemia/reperfusion injury through the TLR4/NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of ultrasound-assisted extraction based on response surface methodology using HPLC-DAD for the analysis of red clover (Trifolium pretense L.) isoflavones and its anti-inflammatory activities on LPS-induced 3D4/2 cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iicbe.org [iicbe.org]

- 12. Biochanin A Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pathway to a Key Isoflavone: A Technical Guide to the Biosynthesis of 7-O-Methylbiochanin A in Legumes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of 7-O-Methylbiochanin A, a significant O-methylated isoflavone (B191592) found in various leguminous plants. This document details the enzymatic steps involved in its formation, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to Isoflavonoid Biosynthesis in Legumes

Isoflavonoids are a class of phenolic compounds predominantly produced by members of the legume family (Fabaceae). They play crucial roles in plant defense as phytoalexins and in symbiotic nitrogen fixation. Their structural similarity to estrogen has also made them a subject of intense research for their potential health benefits in humans.

This compound, also known as prunetin, is derived from the general phenylpropanoid pathway, which gives rise to a vast array of secondary metabolites in plants. The biosynthesis of isoflavonoids is a branch of this pathway, characterized by a key rearrangement reaction catalyzed by isoflavone synthase.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step enzymatic process that begins with the amino acid L-phenylalanine. The pathway can be broadly divided into the general phenylpropanoid pathway and the isoflavonoid-specific branch.

General Phenylpropanoid Pathway:

-

L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H) hydroxylates cinnamic acid to yield p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by adding a Coenzyme A (CoA) molecule, forming p-coumaroyl-CoA.

Isoflavonoid Branch:

-

Chalcone (B49325) Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI) converts naringenin chalcone to its isomeric flavanone (B1672756), naringenin.

-

Isoflavone Synthase (IFS) , a key cytochrome P450 enzyme, catalyzes the aryl migration of the B-ring from position 2 to position 3 of the flavanone skeleton, forming the isoflavone genistein (B1671435).

-

Isoflavone 4'-O-Methyltransferase (IOMT) methylates the 4'-hydroxyl group of genistein to produce biochanin A .

-

Finally, Isoflavone 7-O-Methyltransferase (IOMT) , the focus of this guide, catalyzes the methylation of the 7-hydroxyl group of biochanin A to yield This compound . S-adenosyl-L-methionine (SAM) serves as the methyl group donor in this reaction.

Biosynthesis pathway of this compound from L-Phenylalanine.

Quantitative Data

Quantitative data for the specific 7-O-methylation of biochanin A is limited in the literature. However, kinetic parameters for isoflavone 7-O-methyltransferases (IOMTs) from various legume species have been determined using analogous substrates like daidzein (B1669772) and genistein. This data provides valuable insight into the enzymatic reaction.

Table 1: Kinetic Properties of Isoflavone 7-O-Methyltransferases (Analogous Substrates)

| Enzyme Source | Substrate | Km (µM) | Vmax (units/mg) | Optimal pH | Reference |

| Medicago sativa (Alfalfa) | Daidzein | 15 | Not Reported | 8.5 | [1] |

| Medicago sativa (Alfalfa) | Genistein | 25 | Not Reported | 8.5 | [1] |

| Glycine max (Soybean) | Daidzein | 10.5 | Not Reported | 8.0 | [2] |

| Glycine max (Soybean) | Genistein | 12.3 | Not Reported | 8.0 | [2] |

Note: The kinetic data presented above are for the 7-O-methylation of daidzein and genistein, which are structurally similar to biochanin A. These values can be used as an approximation for the enzymatic conversion of biochanin A to this compound.

Table 2: In Vivo Concentrations of Related Isoflavonoids in Legumes

| Legume Species | Compound | Concentration (µg/g dry weight) | Tissue | Reference |

| Cicer arietinum (Chickpea) | Biochanin A | 50-200 | Seedlings | [3] |

| Cicer arietinum (Chickpea) | Biochanin A-7-O-glucoside | 1000-5000 | Seedlings | [3] |

| Trifolium pratense (Red Clover) | Biochanin A | 1000-10000 | Leaves | [4] |

Experimental Protocols

This section outlines a general methodology for the heterologous expression, purification, and enzymatic assay of an isoflavone 7-O-methyltransferase (IOMT).

Heterologous Expression and Purification of Recombinant IOMT

-

Gene Cloning: The coding sequence of the putative IOMT is amplified from legume cDNA and cloned into an expression vector (e.g., pET vector with a His-tag).

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG, and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is performed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged IOMT is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the recombinant protein is eluted with an imidazole (B134444) gradient.

-

Protein Verification: The purity and size of the recombinant protein are confirmed by SDS-PAGE.

References

- 1. Isoflavone 7-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemical Profile and Composition of Chickpea (Cicer arietinum L.): Varietal Differences and Effect of Germination under Elicited Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochanin A | C16H12O5 | CID 5280373 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biochanin A: A Comprehensive Technical Guide on its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biochanin A, an O-methylated isoflavone (B191592) predominantly found in red clover, soy, and other legumes, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2][3] As a phytoestrogen, it exhibits a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties, making it a compound of interest for therapeutic development.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of Biochanin A, detailed experimental protocols for its analysis, and a comprehensive look at its modulation of key cellular signaling pathways.

Physical and Chemical Properties

Biochanin A (5,7-Dihydroxy-4'-methoxyisoflavone) is a flavonoid with the chemical formula C₁₆H₁₂O₅.[1] Its chemical structure is characterized by a three-ring system with hydroxyl and methoxy (B1213986) functional groups that contribute to its biological activity.

Tabulated Physical and Chemical Data

| Property | Value | References |

| Molecular Formula | C₁₆H₁₂O₅ | [1][4] |

| Molecular Weight | 284.26 g/mol | [1][4] |

| Melting Point | 210-216 °C | [5][6][7] |

| Appearance | Off-white to beige powder | [7][8] |

| UV max (in Methanol) | 261-263 nm | [8][9][10] |

| CAS Number | 491-80-5 | [1][7] |

Solubility Profile

The solubility of Biochanin A is a critical factor for its formulation and bioavailability. It is sparingly soluble in water but shows good solubility in various organic solvents.

| Solvent | Solubility | References |

| Water | <1 mg/ml at 25°C | [8] |

| Ethanol | ~1-9 mg/mL | [5][8][9] |

| Methanol | Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | ~30-57 mg/mL | [5][8][9] |

| Dimethylformamide (DMF) | ~30 mg/mL | [9] |

| Acetone | Soluble | [5] |

| Chloroform | Soluble | [5] |

Key Signaling Pathways Modulated by Biochanin A

Biochanin A exerts its biological effects by modulating several key intracellular signaling pathways involved in cell proliferation, inflammation, and apoptosis.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell growth and differentiation. Biochanin A has been shown to inhibit the phosphorylation of ERK1/2, thereby suppressing mitogenic signaling in cancer cells.[1][11] This inhibition contributes to its anti-proliferative effects.

References

- 1. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective Metabolic Effects of Chickpea Sprout Against Obesity-Induced Insulin Resistance and Hypoestrogenism in Rats [mdpi.com]

- 4. Biochanin A promotes proliferation that involves a feedback loop of microRNA-375 and estrogen receptor alpha in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Biochanin A Regulates Key Steps of Inflammation Resolution in a Model of Antigen-Induced Arthritis via GPR30/PKA-Dependent Mechanism [frontiersin.org]

- 7. Biochanin A mitigates ulcerative colitis and intestinal inflammation in mice by inhibiting MAPK/NF-kB (p65) axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biochanin A ameliorates the cytokine secretion profile of lipopolysaccharide-stimulated macrophages by a PPARγ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biochanin A Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular intricacies of 7-O-Methylbiochanin A: A Technical Guide to its Presumed Mechanism of Action

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the molecular mechanisms of the isoflavone (B191592) Biochanin A. However, specific research on its derivative, 7-O-Methylbiochanin A, is limited. This guide provides a comprehensive overview of the established mechanisms of Biochanin A, which are presumed to be largely conserved in its 7-O-methylated form. The general effects of O-methylation on flavonoid bioactivity are also discussed to provide a theoretical framework for potential differences.

Introduction

This compound is a naturally occurring O-methylated isoflavone, a class of compounds known for their potential therapeutic properties. While direct studies on this compound are scarce, a wealth of research on its parent compound, Biochanin A, offers significant insights into its likely molecular mechanisms of action. This technical guide synthesizes the current understanding of Biochanin A's engagement with key cellular signaling pathways, its role in inducing apoptosis and cell cycle arrest, and its anti-inflammatory and neuroprotective effects. The potential influence of the 7-O-methylation on these activities is also considered.

General Effects of O-Methylation on Flavonoid Bioactivity

O-methylation is a common modification of flavonoids that can significantly alter their physicochemical properties and biological activities. Generally, methylation can:

-

Increase Lipophilicity: This can enhance the absorption and cellular uptake of the compound.

-

Improve Metabolic Stability: Methylated flavonoids are often less susceptible to enzymatic degradation, leading to a longer half-life in the body.

-

Alter Receptor Binding: The addition of a methyl group can change the molecule's shape and electronic distribution, potentially altering its affinity and selectivity for specific protein targets.

These modifications suggest that this compound may exhibit enhanced bioavailability and potentially modulated biological activity compared to Biochanin A.

Core Molecular Mechanisms of Action (Inferred from Biochanin A)

Biochanin A has been demonstrated to exert its effects through the modulation of several critical signaling pathways implicated in cancer, inflammation, and neurodegeneration.

Anticancer Effects

The anticancer properties of Biochanin A are attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle.

Biochanin A promotes apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. Key molecular events include:

-

Modulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP).[1][2][3]

-

Caspase Activation: Following MOMP, cytochrome c is released from the mitochondria, leading to the activation of a cascade of executioner caspases, including caspase-3 and caspase-9, which dismantle the cell.[3]

-

PARP Cleavage: Activated caspases cleave Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Biochanin A can arrest the cell cycle at various phases, preventing cancer cell proliferation. This is achieved by:

-

Modulating Cyclins and Cyclin-Dependent Kinases (CDKs): It has been shown to downregulate the expression of cyclins such as Cyclin B1, Cyclin D1, Cyclin E, and their associated CDKs (CDK1, CDK2, CDK4), which are crucial for cell cycle progression.[3]

-

Upregulating CDK Inhibitors: Biochanin A can increase the expression of CDK inhibitors like p21 and p27, which act as brakes on the cell cycle.[1][3]

The following diagram illustrates the proposed mechanism of Biochanin A-induced apoptosis and cell cycle arrest.

Caption: Biochanin A's induction of apoptosis and cell cycle arrest.

Modulation of Key Signaling Pathways

Biochanin A has been shown to interfere with several pro-survival and pro-inflammatory signaling cascades.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. Biochanin A has been observed to inhibit this pathway by:

-

Reducing Phosphorylation of PI3K and Akt: It decreases the levels of phosphorylated (active) PI3K and Akt, thereby dampening downstream signaling.[3]

Caption: Inhibition of the PI3K/Akt survival pathway by Biochanin A.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cell proliferation, differentiation, and stress responses. Biochanin A has been reported to modulate this pathway, although the effects can be cell-type specific. In some cancer cells, it upregulates MAPK signaling, which can paradoxically lead to apoptosis.[4]

Caption: Modulation of the MAPK signaling pathway by Biochanin A.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. In inflammatory conditions, Biochanin A acts as an inhibitor of this pathway by:

-

Preventing IκBα Degradation: It inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[5]

-

Blocking NF-κB Nuclear Translocation: By stabilizing IκBα, Biochanin A prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes like iNOS, IL-6, and TNF-α.[5]

Caption: Inhibition of the NF-κB inflammatory pathway by Biochanin A.

Quantitative Data Summary (Biochanin A)

The following tables summarize quantitative data from studies on Biochanin A. This data provides a reference for the potency of the parent compound.

Table 1: Cytotoxicity of Biochanin A in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) |

| SK-Mel-28 | Malignant Melanoma | MTT | ~50 | 48 |

| SK-Mel-28 | Malignant Melanoma | MTT | ~25 | 72 |

Data extracted from a study on human malignant melanoma cells.[4]

Table 2: Effects of Biochanin A on Apoptosis and Cell Cycle in Lung Cancer Cells

| Cell Line | Treatment | Effect | Observation |

| A549 | Biochanin A (50, 100, 200 µM) | Cell Cycle | Dose-dependent increase in S-phase population |

| 95D | Biochanin A (60, 120, 240 µM) | Cell Cycle | Dose-dependent increase in S-phase population |

| A549 | Biochanin A (50, 100, 200 µM) | Apoptosis | Dose-dependent increase in apoptotic cells |

| 95D | Biochanin A (60, 120, 240 µM) | Apoptosis | Dose-dependent increase in apoptotic cells |

Data from a study on lung cancer cells.[2]

Experimental Protocols (General Methodologies for Biochanin A)

The following are detailed methodologies for key experiments commonly used to investigate the molecular mechanisms of compounds like Biochanin A.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cells.

Protocol:

-

Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.

-

Treat cells with various concentrations of the test compound (e.g., Biochanin A) for specified time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Caption: Workflow for a typical MTT cell viability assay.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins.

Protocol:

-

Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensity using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH).

Caption: A generalized workflow for Western blot analysis.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Treat cells with the test compound for a specified duration.

-

Harvest the cells (including both adherent and floating cells) and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide, PI) and RNase A.

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in G0/G1, S, and G2/M phases.

Caption: A simplified workflow for cell cycle analysis using flow cytometry.

Conclusion and Future Directions

The molecular mechanisms of Biochanin A are well-characterized, revealing its potential as a multi-targeted agent against cancer and inflammatory diseases through its modulation of the PI3K/Akt, MAPK, and NF-κB signaling pathways, as well as its ability to induce apoptosis and cell cycle arrest. While it is plausible that this compound shares these mechanisms, the 7-O-methylation could enhance its potency and pharmacokinetic profile.

Future research should focus on directly investigating the molecular targets and cellular effects of this compound to confirm and expand upon the mechanisms of its parent compound. Such studies would be invaluable for the drug development community, providing a clearer understanding of its therapeutic potential and paving the way for preclinical and clinical evaluation. Structure-activity relationship (SAR) studies comparing Biochanin A with its methylated and other derivatives would also be highly informative.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Structure, bioactivity, and synthesis of methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Genetic manipulation of isoflavone 7-O-methyltransferase enhances biosynthesis of 4'-O-methylated isoflavonoid phytoalexins and disease resistance in alfalfa - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochanin A: A Technical Guide to its Biological Activities and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biochanin A (BCA) is an isoflavone (B191592) phytoestrogen found predominantly in red clover, soy, and alfalfa sprouts.[1] Extensive preclinical research has demonstrated its diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and metabolic regulatory effects.[1][2] These activities are attributed to its ability to modulate a wide array of cellular signaling pathways, such as the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[3][4][5] This document provides a comprehensive technical overview of the biological activities of Biochanin A, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development initiatives.

Introduction

Isoflavones have garnered significant attention for their potential health benefits, with Biochanin A emerging as a promising multifunctional compound.[1] It is the methylated precursor of genistein (B1671435) and has been shown to influence vital cellular processes involved in the pathogenesis of numerous chronic diseases.[6] Its pleiotropic effects, demonstrated across a wide range of in vitro and in vivo models, make it a compelling candidate for therapeutic development.[1][3] This guide synthesizes the current scientific literature on Biochanin A, focusing on the molecular mechanisms that underpin its pharmacological effects.

Pharmacological Activities

Anticancer Activity

Biochanin A exhibits potent anticancer properties against a variety of malignancies, including breast, prostate, lung, pancreatic, and skin cancers.[1][5][7] Its mechanisms involve the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis and invasion.[8][9]

-

Breast Cancer : In HER-2-positive breast cancer cells (SK-BR-3), Biochanin A inhibits HER-2 receptor activation and downstream signaling pathways, including Erk1/2 (MAPK), Akt, and mTOR.[10][11] It also suppresses the expression of the NF-κB transcription factor.[10]

-

Prostate Cancer : BCA demonstrates anti-proliferative effects by inhibiting the aromatase enzyme, which reduces estrogen levels.[3] It can also induce TRAIL-associated cell death by deactivating NF-κB.[3]

-

Pancreatic Cancer : It has been shown to hinder the cluster formation, mitosis, migration, and invasion of pancreatic cancer cells by deactivating EGFR, Akt, and MAPK pathways.[3][8]

-

Melanoma : In SK-Mel-28 human malignant melanoma cells, Biochanin A significantly inhibits growth and induces apoptosis in a dose-dependent manner.[7] It also leads to the inhibition of cell migration and invasion.[7]

Table 1: Quantitative Anticancer Effects of Biochanin A

| Cancer Type | Cell Line | Concentration/Dose | Effect | Reference |

|---|---|---|---|---|

| HER-2+ Breast Cancer | SK-BR-3 | 50 µM | Inhibition of Erk1/2 phosphorylation (31.27 ± 16.71% of control) | [10] |

| HER-2+ Breast Cancer | SK-BR-3 | 50 µM | Inhibition of Akt phosphorylation (10.17 ± 7.89% of control) | [10] |

| HER-2+ Breast Cancer | SK-BR-3 | 50 µM | Inhibition of mTOR phosphorylation (42.26 ± 12.18% of control) | [10] |

| HER-2+ Breast Cancer | SK-BR-3 | 20 µM | Reduction of NF-κB expression (49.93 ± 5.41% of control) | [10] |

| HER-2+ Breast Cancer | SK-BR-3 | 50 µM | Reduction of NF-κB expression (44.53 ± 6.44% of control) | [10] |

| Multiple Myeloma | U266 (in vivo) | Not specified | Significant reduction in tumor growth in NOD/SCID mice |[3] |

Anti-inflammatory Activity

Biochanin A exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6][12] It modulates key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.[13][14]

-

Inhibition of Mediators : In LPS-activated RAW 264.7 macrophages, Biochanin A inhibits the production of nitric oxide (NO), iNOS, COX-2, TNF-α, IL-1β, and IL-6.[6][13][14]

-

Mechanism : The anti-inflammatory action is linked to its ability to prevent the phosphorylation and degradation of IκBα, which blocks the nuclear translocation and activation of NF-κB.[6][14] It also blocks the phosphorylation of p38 MAPK.[14]

-

In Vivo Efficacy : In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, Biochanin A treatment (20 and 40 mg/kg) alleviated the disease activity index, restored colon length, and reduced the expression of inflammatory cytokines by inhibiting the MAPK/NF-κB axis.[13]

Table 2: Quantitative Anti-inflammatory Effects of Biochanin A

| Model System | Concentration/Dose | Measured Parameter | Result | Reference |

|---|---|---|---|---|

| LPS-activated RAW 264.7 cells | 15, 30, 60 µM | Nitrite Production | Dose-dependent inhibition (p < 0.0001) | [13] |

| LPS-activated RAW 264.7 cells | 15, 30, 60 µM | IL-1β Release | Dose-dependent inhibition (p < 0.0001) | [13] |

| LPS-activated RAW 264.7 cells | 15, 30, 60 µM | TNF-α Release | Dose-dependent inhibition (p < 0.01) | [13] |

| DSS-induced Colitis (mice) | 20, 40 mg/kg | Disease Activity Index | Significant alleviation (p < 0.0001) | [13] |

| Myocardial I/R Injury (rats) | Not specified | Serum IL-1β, IL-18, IL-6, TNF-α | Significant decrease |[15] |

Antioxidant Activity

Biochanin A demonstrates notable antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defense systems.[12][16]

-

ROS Scavenging : It directly scavenges free radicals, an activity demonstrated in various assays including DPPH, ABTS, and nitric oxide scavenging.[17]

-

Enzyme Activity : BCA increases the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[12][18]

-

Nrf2 Pathway : A key mechanism for its antioxidant effect is the activation of the Nrf2 signaling pathway.[3][18] Biochanin A can bind to Keap1, leading to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant response element (ARE)-driven genes like heme oxygenase-1 (HO-1).[3][18] This has been shown to protect against oxidative damage in various models, including cerebral ischemia/reperfusion injury.[18][19]

Table 3: Quantitative Antioxidant Effects of Biochanin A

| Model System | Concentration/Dose | Measured Parameter | Result | Reference |

|---|---|---|---|---|

| Cerebral I/R Injury (rats) | 10, 20, 40 mg/kg/day | SOD and GSH-Px activity | Significant enhancement | [18][19] |

| Cerebral I/R Injury (rats) | 10, 20, 40 mg/kg/day | MDA content | Significant suppression | [18][19] |

| In vitro chemical assays | 5, 10, 20, 40 µg/ml | DPPH, ABTS, NO scavenging | Dose-dependent increase in activity | [17] |

| t-BHP-induced HepG2 cells | Not specified | Nrf2 signaling | Activation |[3] |

Neuroprotective Effects

Biochanin A has been proven effective in models of several neurological diseases, including stroke, Alzheimer's, and Parkinson's disease.[20] Its neuroprotective mechanisms are multifaceted, involving its anti-inflammatory, antioxidant, and anti-apoptotic properties.[20][21]

-

Cerebral Ischemia : In rat models of middle cerebral artery occlusion (MCAO), pretreatment with Biochanin A (10, 20, or 40 mg/kg) significantly improved neurological deficits, reduced infarct volume, and decreased cerebral edema.[18][19]

-

Mechanism : These protective effects are attributed to the activation of the Nrf2 antioxidant pathway and the inhibition of the NF-κB-mediated inflammatory pathway in ischemic brain tissue.[18][21] It also reduces the levels of inflammatory mediators, MAPK, TLR-4, and NADPH oxidase.[21]

-

Anti-apoptotic : Biochanin A protects neurons by inhibiting apoptosis, in part through the activation of the PI3K/Akt signaling cascade.[21]

Table 4: Quantitative Neuroprotective Effects of Biochanin A

| Model System | Dose | Measured Parameter | Result | Reference |

|---|---|---|---|---|

| Cerebral I/R Injury (rats) | 10, 20, 40 mg/kg/day | Infarct Size | Significant decrease | [18][19] |

| Cerebral I/R Injury (rats) | 10, 20, 40 mg/kg/day | Neurological Score | Significant improvement | [18][19] |

| Cerebral I/R Injury (rats) | 10, 20, 40 mg/kg/day | Brain Edema | Significant decrease |[18][19] |

Metabolic Regulation

Biochanin A has shown therapeutic benefits in metabolic disorders like diabetes and obesity by improving insulin (B600854) sensitivity and modulating lipid and glucose metabolism.[3][22]

-

Insulin Resistance : In high-fat diet-induced diabetic mice, Biochanin A treatment (10, 20, and 40 mg/kg) significantly decreased blood glucose, reduced insulin resistance, and improved insulin sensitivity.[23][24]

-

Hepatic Steatosis : It prevents obesity-induced hepatic steatosis by activating PPAR-α, which in turn regulates genes involved in lipid metabolism and beta-oxidation.[22][25]

-

Mechanism : The antidiabetic effects are linked to its ability to increase the expression of SIRT1 in pancreatic tissue and modulate the insulin signaling pathway.[24][26]

Table 5: Quantitative Metabolic Effects of Biochanin A

| Model System | Dose | Measured Parameter | Result | Reference |

|---|---|---|---|---|

| HFD-induced Diabetic Rats | 10, 20, 40 mg/kg | Blood Glucose | Significant decrease (p < 0.001) | [24] |

| HFD-induced Diabetic Rats | 40 mg/kg | Glucose Tolerance | Significant reduction (p < 0.001) | [24] |

| HFD-induced Diabetic Rats | 10, 20, 40 mg/kg | Insulin Resistance (HOMA-IR) | Significant reduction (p < 0.001) | [24] |

| HFD-induced Diabetic Rats | 10, 20, 40 mg/kg | Lipid Profile | Significant improvement (p < 0.001) | [24] |

| HFD-fed Mice | 0.05% in diet for 12 weeks | Hepatic Steatosis | Prevention |[22] |

Key Signaling Pathways Modulated by Biochanin A

Biochanin A exerts its pleiotropic effects by targeting several critical intracellular signaling pathways that regulate cell survival, proliferation, inflammation, and stress response.

PI3K/Akt/mTOR Pathway

This pathway is central to cell growth, survival, and proliferation and is often deregulated in cancer. Biochanin A is a potent inhibitor of this cascade, particularly in HER-2-positive breast cancer.[3][10] It dephosphorylates (inactivates) the HER-2 receptor, which in turn inhibits the downstream phosphorylation of Akt and mTOR, leading to cell cycle disruption and reduced proliferation.[3][8][10]

NF-κB Pathway

The NF-κB pathway is a master regulator of inflammation and is also implicated in cancer cell survival.[3] Inflammatory stimuli, such as LPS, activate IKK, which then phosphorylates the inhibitory protein IκBα, targeting it for degradation.[14] This frees NF-κB (p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Biochanin A inhibits this pathway by blocking IKK activity and preventing IκBα phosphorylation, thereby sequestering NF-κB in the cytoplasm.[6][14][15]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including cascades like Erk1/2, is crucial for transmitting extracellular signals to the nucleus to control gene expression, cell proliferation, and inflammation.[8] Biochanin A has been shown to suppress the phosphorylation (activation) of key MAPK proteins like Erk1/2 and p38, thereby inhibiting their downstream effects on mitogenesis and inflammation.[10][13][14]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of Biochanin A's biological activities. Below are generalized protocols for key assays cited in the literature.

General Experimental Workflow

A typical in vitro study to evaluate the effects of Biochanin A follows a logical progression from cell culture to specific endpoint assays that measure cytotoxicity, protein expression, or secreted factors.

References

- 1. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive exploration of Biochanin A as an oncotherapeutics potential in the treatment of multivarious cancers with molecular insights | Semantic Scholar [semanticscholar.org]

- 5. Comprehensive exploration of Biochanin A as an oncotherapeutics potential in the treatment of multivarious cancers with molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 9. researchgate.net [researchgate.net]

- 10. Biochanin A Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Frontiers | Perspectives Regarding the Role of Biochanin A in Humans [frontiersin.org]

- 13. Biochanin A mitigates ulcerative colitis and intestinal inflammation in mice by inhibiting MAPK/NF-kB (p65) axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biochanin A attenuates myocardial ischemia/reperfusion injury through the TLR4/NF-κB/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemical and Biological Properties of Biochanin A and Its Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biochanin A Provides Neuroprotection Against Cerebral Ischemia/Reperfusion Injury by Nrf2-Mediated Inhibition of Oxidative Stress and Inflammation Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Insights into the neuroprotective properties of Biochanin-A [aps.journals.ekb.eg]

- 21. Neuroprotective potential of biochanin-A and review of the molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Biochanin A improves hepatic steatosis and insulin resistance by regulating the hepatic lipid and glucose metabolic pathways in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Biochanin A improves insulin sensitivity and controls hyperglycemia in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Protective Metabolic Effects of Chickpea Sprout Against Obesity-Induced Insulin Resistance and Hypoestrogenism in Rats [mdpi.com]

7-O-Methylbiochanin A: A Technical Guide on its Phytoestrogenic Activity and Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Methylbiochanin A, an O-methylated isoflavone (B191592) primarily found in red clover and other legumes, is recognized as a phytoestrogen, a plant-derived compound that exhibits estrogen-like biological activities. Its structural similarity to endogenous estrogens allows it to interact with estrogen receptors (ERs), specifically ERα and ERβ, thereby modulating downstream signaling pathways. This technical guide provides a comprehensive overview of this compound's role as a phytoestrogen, with a focus on its receptor binding affinity, the experimental protocols used to characterize its activity, and the signaling cascades it influences. While specific quantitative binding data for this compound is limited in publicly available literature, this guide presents data for its parent compound, Biochanin A, to provide a relevant comparative framework.

Introduction to this compound as a Phytoestrogen

This compound belongs to the isoflavone class of flavonoids, which are well-documented for their phytoestrogenic effects. As a derivative of Biochanin A, it shares a core structure that mimics 17β-estradiol, the primary female sex hormone. This structural analogy enables it to bind to estrogen receptors and elicit a range of physiological responses. Phytoestrogens can act as either estrogen agonists or antagonists depending on the target tissue, the local estrogen concentration, and the relative expression levels of ERα and ERβ. The study of this compound is of significant interest for its potential applications in hormone replacement therapy, cancer prevention, and the management of menopause-related symptoms.

Estrogen Receptor Binding Affinity

The biological activity of this compound as a phytoestrogen is initiated by its binding to estrogen receptors. While direct quantitative binding data for this compound is scarce, studies on its parent compound, Biochanin A, and other isoflavones provide valuable insights into its likely receptor affinity. Phytoestrogens generally exhibit a higher binding affinity for ERβ than for ERα.

Data Presentation: Receptor Binding Affinity of Related Isoflavones

Due to the limited availability of specific quantitative binding data for this compound, the following table summarizes the receptor binding affinities of its parent compound, Biochanin A, and other relevant phytoestrogens for comparison. These values are typically determined through competitive binding assays.

| Compound | Receptor | Assay Type | Value | Unit | Reference |

| Biochanin A | ERα | Competitive Binding | ~12.6 | µM (IC50) | |

| Biochanin A | ERβ | Competitive Binding | - | - | Data Not Available |

| Genistein | ERα | Competitive Binding | 0.03 | µM (IC50) | [1] |

| Genistein | ERβ | Competitive Binding | 0.02 | µM (IC50) | [1] |

| Daidzein | ERα | Competitive Binding | 0.6 | µM (IC50) | [1] |

| Daidzein | ERβ | Competitive Binding | 0.03 | µM (IC50) | [1] |

| 17β-Estradiol | ERα | Competitive Binding | 0.001 | µM (IC50) | [1] |

| 17β-Estradiol | ERβ | Competitive Binding | 0.001 | µM (IC50) | [1] |

Note: The IC50 value for Biochanin A was converted from the provided log10(M) value of -4.9. The original source screened the compound and concluded it was "Confirmed Inactive" at the tested concentrations, suggesting a relatively low binding affinity compared to other phytoestrogens.

Experimental Protocols

The characterization of this compound's phytoestrogenic activity involves a suite of in vitro assays. The following are detailed methodologies for key experiments.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to ERα and ERβ.

Methodology:

-

Receptor Source Preparation:

-

Isolate uterine tissue from ovariectomized rats.

-

Homogenize the tissue in ice-cold Tris-EDTA-Dithiothreitol (TED) buffer.

-

Centrifuge the homogenate at low speed to pellet nuclei and cellular debris.

-

Subject the resulting supernatant to ultracentrifugation to obtain the cytosolic fraction containing the estrogen receptors.

-

Determine the protein concentration of the cytosol using a standard protein assay.

-

-

Binding Assay:

-

In assay tubes, combine a fixed amount of cytosolic protein (e.g., 100-200 µg) with a constant concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM).

-

Add increasing concentrations of unlabeled this compound or a reference compound (e.g., 17β-estradiol, diethylstilbestrol).

-

To determine non-specific binding, include tubes with a large excess of unlabeled 17β-estradiol.

-

Incubate the mixture overnight at 4°C to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add a hydroxyapatite (B223615) (HAP) slurry to each tube to adsorb the receptor-ligand complexes.

-

Incubate for 15-20 minutes at 4°C with intermittent vortexing.

-

Centrifuge the tubes and wash the HAP pellets with TED buffer to remove unbound radioligand.

-

-

Quantification:

-

Resuspend the final HAP pellets in ethanol (B145695) and transfer to scintillation vials.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.

-

Estrogen-Responsive Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of estrogen receptors.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line, such as human breast cancer cells (e.g., MCF-7, T47D) or human embryonic kidney cells (HEK293), in appropriate media.

-

For transient transfection, co-transfect the cells with an expression vector for either ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase). A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected to normalize for transfection efficiency.

-

Alternatively, use a stable cell line that constitutively expresses the ER and contains an integrated ERE-reporter gene construct.

-

-

Compound Treatment:

-

Plate the transfected or stable cells in multi-well plates.

-

After cell attachment, replace the medium with a phenol (B47542) red-free medium containing charcoal-stripped serum to remove endogenous estrogens.

-

Treat the cells with various concentrations of this compound or a reference estrogen for 18-24 hours.

-

-

Reporter Gene Assay:

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Measure the activity of the control reporter (e.g., Renilla luciferase) to normalize the data.

-

-

Data Analysis:

-

Calculate the fold induction of reporter gene activity relative to the vehicle control.

-

Plot the fold induction against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

-

Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic or anti-estrogenic effects of a compound on the proliferation of estrogen-dependent cells, such as MCF-7 breast cancer cells.

Methodology:

-

Cell Culture:

-

Culture MCF-7 cells in a standard growth medium.

-

Prior to the assay, "starve" the cells in a phenol red-free medium with charcoal-stripped serum for several days to deplete endogenous estrogens and synchronize the cell cycle.

-

-

Compound Treatment:

-

Seed the starved cells into multi-well plates.

-

Treat the cells with a range of concentrations of this compound. Include a positive control (17β-estradiol) and a vehicle control.

-

To assess anti-estrogenic activity, co-treat cells with a fixed concentration of 17β-estradiol and varying concentrations of this compound.

-

Incubate the cells for 6-7 days.

-

-

Quantification of Cell Proliferation:

-

At the end of the incubation period, quantify the cell number using a suitable method, such as:

-

Direct Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.

-

MTT or XTT Assay: Measure the metabolic activity of the cells, which is proportional to the cell number.

-

Crystal Violet Staining: Stain the adherent cells with crystal violet and then solubilize the dye to measure absorbance.

-

-

-

Data Analysis:

-

Calculate the proliferative effect (PE) as the ratio of the cell number in the treated group to the cell number in the vehicle control group.

-

Plot the PE against the logarithm of the compound concentration.

-

Determine the EC50 for cell proliferation.

-

Signaling Pathways and Mechanisms of Action

Upon binding of this compound to estrogen receptors, a conformational change in the receptor is induced, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to EREs in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription. This is the classical "genomic" signaling pathway.

Phytoestrogens can also elicit rapid, "non-genomic" effects by activating membrane-associated estrogen receptors (mERs). This can lead to the activation of various intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial regulators of cell proliferation, survival, and differentiation. Studies on Biochanin A have demonstrated its ability to inhibit these pathways in certain cancer cell lines.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Caption: Overview of genomic and non-genomic estrogen receptor signaling pathways potentially activated by this compound.

Caption: Workflow for a competitive estrogen receptor binding assay.

Caption: Workflow for an estrogen-responsive reporter gene assay.

Conclusion

This compound is a phytoestrogen with the potential to modulate estrogen receptor signaling pathways. While further research is needed to fully elucidate its specific receptor binding affinities and downstream effects, the methodologies outlined in this guide provide a robust framework for its characterization. The study of this compound and similar isoflavones is a promising area of research with implications for the development of novel therapeutics for hormone-related conditions. The data on its parent compound, Biochanin A, suggests that it likely acts as a selective estrogen receptor modulator, with potential for tissue-specific effects that warrant more in-depth investigation.

References

A Comprehensive Technical Review of the Therapeutic Potential of Biochanin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biochanin A (BCA), a naturally occurring isoflavone (B191592) phytoestrogen found predominantly in red clover, soy, and chickpeas, has garnered significant scientific interest for its broad spectrum of pharmacological activities.[1][2][3][4] Preclinical studies, both in vitro and in vivo, have demonstrated its potential as an anti-cancer, neuroprotective, anti-inflammatory, and metabolic-regulating agent.[5][6][7][8] This technical guide provides an in-depth review of the therapeutic potential of Biochanin A, focusing on its molecular mechanisms of action, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing complex signaling pathways. Despite promising preclinical results, the clinical translation of Biochanin A is challenged by its poor aqueous solubility and low oral bioavailability, an area of active investigation.[3][6][9]

Pharmacokinetics and Bioavailability

The therapeutic efficacy of Biochanin A is intrinsically linked to its pharmacokinetic profile, which is characterized by extensive metabolism and poor bioavailability.

1.1 Absorption, Metabolism, and Excretion Following oral administration, Biochanin A is metabolized in the gut and liver to its primary active metabolite, genistein, as well as sulfate (B86663) and glucuronide conjugates.[6][10] These metabolites may contribute significantly to the biological activity observed.[10] Studies in Sprague-Dawley rats have shown that Biochanin A has a high clearance rate and a large apparent volume of distribution.[6][10] Reentry peaks observed in plasma concentration profiles after oral administration suggest that Biochanin A and its metabolites undergo enterohepatic recycling, which may prolong their exposure.

1.2 Bioavailability and Enhancement Strategies The oral bioavailability of Biochanin A is notably low, reported to be less than 4-5% in rats.[10][11] This is a primary hurdle for its development as a therapeutic agent.[3] Research efforts are focused on improving its solubility and absorption through advanced drug delivery systems. Strategies include the development of solid dispersions, encapsulation in nanomicelles (e.g., with Pluronic F127 and Plasdone S630), and co-administration with other flavonoids like quercetin (B1663063), which has been shown to increase bioavailability by potentially increasing enterohepatic cycling.[3][12][13]

Table 1: Pharmacokinetic Parameters of Biochanin A in Rats

| Species | Route of Admin. | Dose | Cmax | AUC (0-t) | Bioavailability (%) | Reference |

| Sprague-Dawley (Male) | Intravenous | 5 mg/kg | - | - | - | [10] |

| Sprague-Dawley (Male) | Oral | 50 mg/kg | - | - | <4% | [10] |

| Sprague-Dawley (Female) | Intravenous | 2.5 mg/kg | ~1100 ng/mL | ~2163 hng/mL | - | [11] |

| Sprague-Dawley (Female) | Oral | 25 mg/kg | ~100 ng/mL | ~95 hng/mL | ~4.6% | [11] |

| Sprague-Dawley (Male) | Oral (Suspension) | 50 mg/kg | 47.3±11.2 ng/mL | 189.5±45.7 hng/mL | - | [13] |

| Sprague-Dawley (Male) | Oral (Micelles) | 50 mg/kg | 158.2±36.4 ng/mL | 410.2±89.5 hng/mL | 2.16-fold increase | [13] |

Therapeutic Potential in Oncology

Biochanin A has demonstrated significant anticancer effects across a wide range of malignancies, including breast, pancreatic, lung, prostate, colon, and glioblastoma.[4][5][7][14][15] Its oncotherapeutic activity is mediated through the modulation of multiple signaling pathways that govern cell proliferation, apoptosis, metastasis, and angiogenesis.[14]

2.1 Mechanism of Action in Cancer

-

Inhibition of Cell Proliferation and Cell Cycle Arrest: Biochanin A inhibits the activation of key growth factor receptors and downstream mitogenic signaling pathways. In HER-2-positive breast cancer cells (SK-BR-3), it has been shown to inhibit HER-2 receptor phosphorylation, which subsequently suppresses the Erk1/2 (MAPK) and Akt/mTOR pathways, both crucial for cell growth and survival.[16][17][18] It can also induce cell cycle arrest by stimulating p21, a cyclin-dependent kinase inhibitor.[16]

-

Induction of Apoptosis: The pro-apoptotic effects of Biochanin A are mediated through both intrinsic and extrinsic pathways. It has been shown to increase the expression of pro-apoptotic proteins like Bax and caspases-3, -8, and -9, while downregulating anti-apoptotic proteins like Bcl-2.[3][16] In some cancer cells, it also inhibits the pro-survival NF-κB signaling pathway.[17]

-

Inhibition of Metastasis and Invasion: Biochanin A can suppress the metastatic potential of cancer cells by reducing the activity and expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cell invasion.[7][14][16][17]

-

Anti-Angiogenesis: It exhibits anti-angiogenic properties by inhibiting vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1-alpha (HIF-1α), key regulators of new blood vessel formation that tumors require for growth.[7][16]

Table 2: In Vitro Anticancer Activity of Biochanin A

| Cancer Type | Cell Line | Concentration | Effect | Reference |

| Breast (HER-2+) | SK-BR-3 | 50 µM | Significant inhibition of HER-2 activation | [17] |

| Breast (HER-2+) | SK-BR-3 | 50 µM | Suppression of Erk1/2 phosphorylation | [17] |

| Breast (HER-2+) | SK-BR-3 | 50-100 µM | Dose-dependent inhibition of cell viability | [17] |

| Pancreatic | Panc-1, AsPC-1 | Dose-dependent | Induced toxicity and apoptosis; inhibited Akt and MAPK activation | [19] |

| Lung | 95D, A549 | Dose-dependent | Induced apoptosis and cell cycle arrest at S phase | [16] |

| Malignant Melanoma | SK-Mel-28 | 10-100 µM | Dose- and time-dependent growth inhibition and apoptosis | [20] |

| Glioblastoma | U87MG | Dose-dependent | Lowered matrix-degrading enzymes (MMP-2, MMP-9) | [16] |

| Osteosarcoma | MG63, U2OS | Time- and dose-dependent | Inhibited proliferation, infiltration, and metastasis | [7] |

Visualization: Anticancer Signaling Pathways of Biochanin A

Caption: Biochanin A inhibits multiple oncogenic signaling pathways.

Neuroprotective Potential

Biochanin A exhibits significant neuroprotective properties, making it a promising candidate for mitigating the effects of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][8] Its mechanisms are primarily linked to its potent antioxidant, anti-inflammatory, and anti-apoptotic activities within the central nervous system.[1][8][21]

3.1 Mechanism of Neuroprotection

-

Antioxidant Activity: BCA combats oxidative stress, a key factor in neuronal cell death, by increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[6] It also inhibits the production of reactive oxygen species (ROS) by targeting sources like NADPH oxidase.[6][21]

-

Anti-Neuroinflammatory Effects: Biochanin A suppresses neuroinflammation by inhibiting the activation of microglia, the primary immune cells of the brain.[6] It reduces the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and nitric oxide (NO), by blocking key inflammatory signaling pathways like NF-κB and MAPK.[6][21][22]

-

Anti-Apoptotic Effects: In neuronal cells, BCA protects against apoptosis by modulating the Bcl-2 family of proteins, leading to a higher ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax.[23] This prevents mitochondrial dysfunction, reduces cytochrome c release, and inhibits the activation of the caspase cascade, thereby preserving neuronal integrity.[23] For instance, it has been shown to protect PC12 cells from β-amyloid-induced neurotoxicity.[23]

-

Specific Targets: BCA is also a monoamine oxidase-B (MAO-B) inhibitor, an action relevant to Parkinson's disease treatment.[6]

Visualization: Neuroprotective Signaling Pathways of Biochanin A

Caption: Biochanin A's neuroprotective mechanisms.

Anti-Inflammatory Potential

Biochanin A exerts broad anti-inflammatory effects, which have been demonstrated in various models of inflammatory disease, including arthritis and ulcerative colitis.[24][25]